molecular formula C19H14ClN3O2S2 B12020373 [4-[(E)-[(3-chlorophenyl)carbamothioylhydrazinylidene]methyl]phenyl] thiophene-2-carboxylate CAS No. 767314-13-6

[4-[(E)-[(3-chlorophenyl)carbamothioylhydrazinylidene]methyl]phenyl] thiophene-2-carboxylate

Cat. No.: B12020373
CAS No.: 767314-13-6
M. Wt: 415.9 g/mol
InChI Key: DVBCAVPQSOFYFC-CIAFOILYSA-N
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Description

[4-[(E)-[(3-chlorophenyl)carbamothioylhydrazinylidene]methyl]phenyl] thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a phenyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[(3-chlorophenyl)carbamothioylhydrazinylidene]methyl]phenyl] thiophene-2-carboxylate typically involves multiple steps:

    Formation of the hydrazone: This step involves the reaction of 3-chlorophenyl isothiocyanate with hydrazine hydrate to form the corresponding hydrazone.

    Condensation reaction: The hydrazone is then reacted with 4-formylphenyl thiophene-2-carboxylate under basic conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the ester moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-[(3-chlorophenyl)carbamothioylhydrazinylidene]methyl]phenyl] thiophene-2-carboxylate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes could make it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its structure suggests it could be useful in designing drugs for treating diseases such as cancer or bacterial infections.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-[(E)-[(3-chlorophenyl)carbamothioylhydrazinylidene]methyl]phenyl] thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.

Comparison with Similar Compounds

Similar Compounds

    [4-[(E)-[(3-chlorophenyl)carbamothioylhydrazinylidene]methyl]phenyl] thiophene-2-carboxamide: Similar structure but with an amide group instead of an ester.

    [4-[(E)-[(3-chlorophenyl)carbamothioylhydrazinylidene]methyl]phenyl] thiophene-2-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate.

Uniqueness

The uniqueness of [4-[(E)-[(3-chlorophenyl)carbamothioylhydrazinylidene]methyl]phenyl] thiophene-2-carboxylate lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

767314-13-6

Molecular Formula

C19H14ClN3O2S2

Molecular Weight

415.9 g/mol

IUPAC Name

[4-[(E)-[(3-chlorophenyl)carbamothioylhydrazinylidene]methyl]phenyl] thiophene-2-carboxylate

InChI

InChI=1S/C19H14ClN3O2S2/c20-14-3-1-4-15(11-14)22-19(26)23-21-12-13-6-8-16(9-7-13)25-18(24)17-5-2-10-27-17/h1-12H,(H2,22,23,26)/b21-12+

InChI Key

DVBCAVPQSOFYFC-CIAFOILYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)NC(=S)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CS3

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=S)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CS3

Origin of Product

United States

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